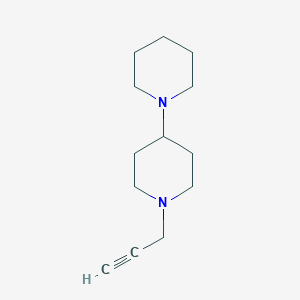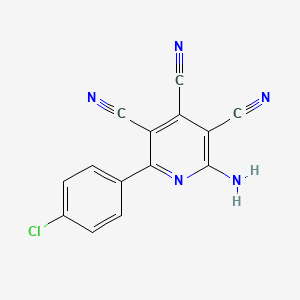
2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile, also known as CPT, is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 191 °C, and is soluble in most organic solvents. CPT has been used in a variety of studies in the fields of chemistry, biology, and medicine, and has been found to possess a number of interesting properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, which include compounds similar to 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile, have shown potential in antiviral therapy. Compounds with indole scaffolds have been synthesized and reported to exhibit inhibitory activity against viruses like influenza A and Coxsackie B4 virus . The presence of the chlorophenyl group may enhance the binding affinity to viral proteins, offering a pathway for the development of new antiviral drugs.
Anti-inflammatory Applications
Certain indole derivatives have demonstrated significant anti-inflammatory properties. For example, compounds structurally related to 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile have been tested and shown to inhibit inflammation using paw edema models . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Applications
Indole derivatives are also being explored for their anticancer activities. The structural complexity and the presence of multiple functional groups in compounds like 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile provide a rich framework for interacting with various biological targets, potentially leading to the development of novel anticancer agents .
Agricultural Applications
In agriculture, indole derivatives are used to synthesize compounds with urease enzyme inhibition and nitric oxide scavenging activities . These activities are crucial for managing nitrogen levels in the soil, which can lead to improved crop yields and sustainable farming practices.
Biotechnological Applications
The biotechnological sector benefits from the diverse biological activities of indole derivatives. They serve as key intermediates in the synthesis of various biomolecules and can be used in enzyme inhibition studies, which are fundamental in drug discovery and development processes .
Material Science Applications
In material science, the chemical properties of indole derivatives like 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile can be harnessed to create novel materials with specific electronic or photophysical properties. These materials can be used in the development of sensors, organic semiconductors, and other advanced materials.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have shown anticancer properties . These compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
2-amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQAMATHPVKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

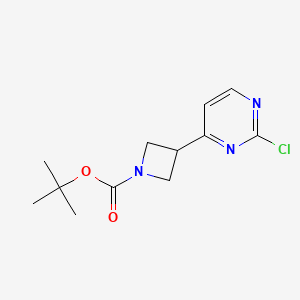
![2-chloro-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-4-carboxamide](/img/structure/B2793808.png)
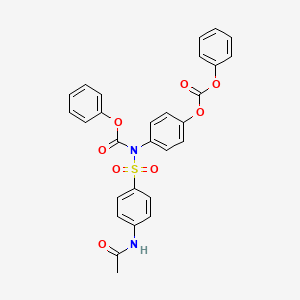
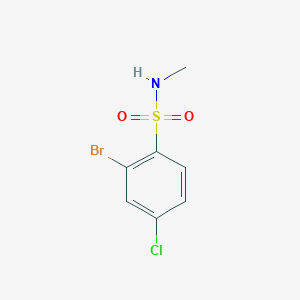
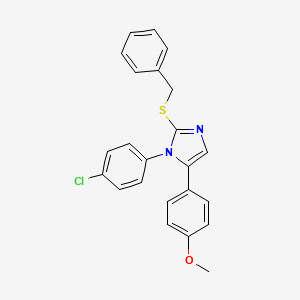

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2793816.png)
![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzen esulfonamide](/img/structure/B2793818.png)
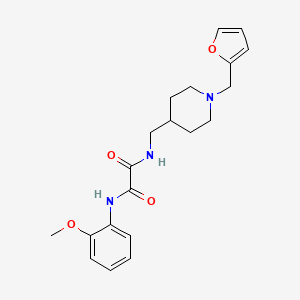
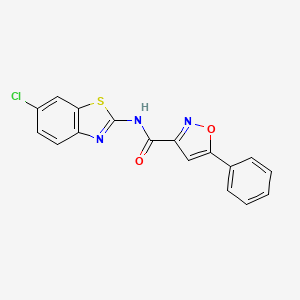
![5-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793821.png)
![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)
![N-[(4-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2793823.png)
